Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyano-2-methylphenylboronic acid (CAS: 313546-19-9) is a substituted phenylboronic acid that has emerged as a valuable building block in medicinal chemistry and materials science.[1][2] Its unique structural arrangement, featuring a Lewis acidic boronic acid moiety flanked by a sterically influential ortho-methyl group and an electron-withdrawing meta-cyano group, imparts a distinct reactivity profile. This guide provides a comprehensive theoretical and computational framework for understanding and predicting the behavior of this molecule. We will delve into quantum mechanical calculations to dissect its electronic structure and reactivity, and employ molecular modeling techniques to explore its potential as a covalent enzyme inhibitor. This document is intended to serve as a practical guide for researchers, offering both the theoretical underpinnings and detailed protocols for computational investigation, thereby accelerating its application in rational drug design.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids (PBAs) are a cornerstone of modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] However, their utility extends far beyond C-C bond formation. The boron atom, with its vacant p-orbital, is sp² hybridized in its ground state, resulting in a trigonal planar geometry.[4][5] This electron-deficient nature makes it a mild Lewis acid, capable of reversibly forming covalent bonds with nucleophiles, particularly the diol moieties found in saccharides and key amino acid residues in enzyme active sites.[3][6]
This ability to form a tetrahedral boronate complex is central to their growing importance in drug discovery.[7] Boronic acid-containing drugs like bortezomib (Velcade®) and vaborbactam have validated this chemical class as effective therapeutic agents, often acting as transition-state analog inhibitors of proteases and β-lactamases.[7] The specific substituents on the phenyl ring are not mere decorations; they are critical modulators of the molecule's electronic properties, pKa, binding affinity, and selectivity.[3]
3-Cyano-2-methylphenylboronic acid presents a particularly interesting case. The ortho-methyl group can sterically influence the orientation of the boronic acid group and affect its interaction with binding partners.[8] The meta-cyano group, being strongly electron-withdrawing, is expected to increase the Lewis acidity of the boron center, lowering the pKa of the boronic acid and potentially facilitating covalent bond formation at physiological pH.[3] This guide will systematically dissect these influences using a suite of computational tools.
Molecular Structure and Physicochemical Properties
A foundational understanding of a molecule begins with its structure and inherent properties. While experimental data provides the ultimate benchmark, computational methods offer a rapid and reliable means to predict these characteristics.
graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [style=invis];
// Define nodes for atoms
B [label="B", pos="0,0!", fontcolor="#202124"];
O1 [label="O", pos="-1.2,-0.7!", fontcolor="#202124"];
H1 [label="H", pos="-2.0,-0.4!", fontcolor="#202124"];
O2 [label="O", pos="1.2,-0.7!", fontcolor="#202124"];
H2 [label="H", pos="2.0,-0.4!", fontcolor="#202124"];
C1 [label="C", pos="0,1.5!", fontcolor="#202124"];
C2 [label="C", pos="-1.2,2.2!", fontcolor="#202124"];
C3 [label="C", pos="-1.2,3.6!", fontcolor="#202124"];
C4 [label="C", pos="0,4.3!", fontcolor="#202124"];
C5 [label="C", pos="1.2,3.6!", fontcolor="#202124"];
C6 [label="C", pos="1.2,2.2!", fontcolor="#202124"];
C_Me [label="C", pos="-2.4,1.5!", fontcolor="#202124"];
H_Me1 [label="H", pos="-3.2,1.9!", fontcolor="#202124"];
H_Me2 [label="H", pos="-2.4,0.7!", fontcolor="#202124"];
H_Me3 [label="H", pos="-2.8,1.0!", fontcolor="#202124"];
C_CN [label="C", pos="-2.4,4.3!", fontcolor="#202124"];
N_CN [label="N", pos="-3.4,4.9!", fontcolor="#202124"];
H_C4 [label="H", pos="0,5.1!", fontcolor="#202124"];
H_C5 [label="H", pos="2.0,4.1!", fontcolor="#202124"];
H_C6 [label="H", pos="2.0,1.7!", fontcolor="#202124"];
// Define edges for bonds
edge [style=solid, color="#202124"];
B -- O1; B -- O2; B -- C1;
O1 -- H1; O2 -- H2;
C1 -- C2; C1 -- C6;
C2 -- C3; C2 -- C_Me;
C3 -- C4; C3 -- C_CN;
C4 -- C5; C4 -- H_C4;
C5 -- C6; C5 -- H_C5;
C6 -- H_C6;
C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3;
C_CN -- N_CN [style="solid,setlinewidth(3)"]; // Triple bond
// Add labels for functional groups
node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Boronic_Acid [label="Boronic Acid\n(Lewis Acid Center)", pos="0,-1.8!"];
Methyl_Group [label="ortho-Methyl Group\n(Steric Influence)", pos="-3.5,0.5!"];
Cyano_Group [label="meta-Cyano Group\n(Electron Withdrawing)", pos="-4.5,5.5!"];
}
Caption: 2D structure of 3-Cyano-2-methylphenylboronic acid.
Table 1: Predicted Physicochemical Properties
| Property |
Value |
Source |
| Molecular Formula |
C₈H₈BNO₂ |
[9] |
| Molecular Weight |
160.97 g/mol |
[9] |
| CAS Number |
313546-19-9 |
[1][2] |
| Predicted XlogP |
0.4 - 1.5 |
PubChem |
| Predicted pKa |
7.5 - 8.5 |
[3][10] |
| Hydrogen Bond Donors |
2 |
[11] |
| Hydrogen Bond Acceptors | 3 |[11] |
Note: Predicted values are derived from computational algorithms and may differ from experimental values. The predicted pKa is lower than that of unsubstituted phenylboronic acid (~8.8) due to the electron-withdrawing cyano group.
Theoretical Framework and Computational Strategy
To gain deep insights into the molecule's behavior, we employ a multi-scale computational approach. This strategy allows us to probe everything from quantum-level electronic effects to the dynamic interactions within a complex biological system.
graph "Computational_Workflow" {
rankdir=TB;
graph [splines=ortho, nodesep=0.6];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Define nodes
Start [label="Define Molecular Structure\n(3-Cyano-2-methylphenylboronic acid)", fillcolor="#F1F3F4", fontcolor="#202124"];
DFT [label="Quantum Mechanics (DFT)\nGeometry Optimization &\nFrequency Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Electronic [label="Electronic Properties\nHOMO/LUMO, ESP, NBO", fillcolor="#FBBC05", fontcolor="#202124"];
Reactivity [label="Reactivity Descriptors\nFukui Functions, Bond Orders", fillcolor="#FBBC05", fontcolor="#202124"];
Docking [label="Molecular Docking\n(Covalent & Non-covalent)\nIdentify Binding Pose & Affinity", fillcolor="#34A853", fontcolor="#FFFFFF"];
MD [label="Molecular Dynamics (MD)\nAssess Stability & Dynamics\nof Protein-Ligand Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"];
End [label="Synthesized Insights\nStructure-Activity Relationship (SAR)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Define edges and logical flow
Start -> DFT [label="Initial Coordinates"];
DFT -> Electronic [label="Optimized Geometry"];
DFT -> Reactivity [label="Wavefunction"];
Electronic -> Docking [label="Partial Charges"];
Reactivity -> Docking [label="Guides Covalent Linkage"];
Docking -> MD [label="Initial Complex Pose"];
MD -> End [label="Binding Free Energy,\nConformational Changes"];
}
Caption: Multi-scale computational workflow for molecular analysis.
Density Functional Theory (DFT)
DFT is a powerful quantum mechanical method used to determine the electronic structure of molecules.[12] It provides a balance between accuracy and computational cost, making it ideal for studying molecules of this size.
-
Why we use it: DFT allows us to calculate a molecule's lowest energy conformation (geometry optimization), vibrational frequencies (to confirm a true energy minimum), and a host of electronic properties that govern reactivity.[12][13]
-
Key Outputs:
-
Optimized Geometry: Precise bond lengths and angles.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied and Lowest Unoccupied Molecular Orbitals. Their energy gap is a crucial indicator of chemical reactivity and stability.[14]
-
Electrostatic Potential (ESP) Map: Visualizes the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The boron atom is expected to be highly electrophilic.
-
Natural Bond Orbital (NBO) Analysis: Provides insights into charge distribution and orbital interactions, such as the interaction between the vacant p-orbital on boron and adjacent pi-systems.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein).[13] For boronic acids, this is particularly powerful for modeling the covalent interaction with catalytic residues like serine.
-
Why we use it: Docking provides a static snapshot of the most probable binding mode within an enzyme's active site. It helps identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts) and provides a scoring function to estimate binding affinity.[15]
-
Covalent Docking: Specialized algorithms are required to model the formation of the covalent bond between the boron atom and, for example, the hydroxyl oxygen of a serine residue. This involves a re-hybridization of the boron from sp² to sp³.[15]
Molecular Dynamics (MD) Simulations
While docking provides a static picture, biological systems are dynamic. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.[16][17]
-
Why we use it: Starting from a docked pose, MD simulations allow us to assess the stability of the protein-ligand complex in a simulated aqueous environment. It reveals how the ligand and protein adapt to each other, the role of water molecules, and provides a more rigorous estimation of binding free energy.[17]
Computational Protocols: A Practical Guide
The following protocols are designed to be self-validating and provide a robust framework for the computational analysis of 3-Cyano-2-methylphenylboronic acid.
Protocol 1: DFT Geometry Optimization and Electronic Structure Analysis
-
Structure Preparation: Build the 3D structure of 3-Cyano-2-methylphenylboronic acid in a molecular editor (e.g., Avogadro, GaussView). Perform an initial geometry optimization using a low-cost method like molecular mechanics (e.g., UFF).
-
DFT Input File Generation:
-
Causality: Select a functional and basis set appropriate for the system. The B3LYP functional is a robust choice for general organic molecules, while M06-2X is excellent for systems where non-covalent interactions are important.[10][12] A Pople-style basis set like 6-31+G(d,p) is recommended; the + indicates diffuse functions for lone pairs, and (d,p) adds polarization functions for more accurate geometries.
-
Keywords: Use Opt for optimization and Freq for the subsequent frequency calculation. SCRF=(Solvent=Water) can be added to simulate an aqueous environment using a polarizable continuum model (PCM).
-
Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Validation & Analysis:
-
Convergence: Ensure the optimization job has converged successfully.
-
Frequency Check: Confirm the absence of imaginary frequencies, which verifies the structure as a true local minimum on the potential energy surface.
-
Data Extraction: Extract optimized coordinates, bond lengths, and angles (Table 2).
-
Electronic Analysis: Perform a single-point energy calculation on the optimized geometry to compute HOMO/LUMO energies (Table 3) and generate ESP maps.
Table 2: DFT-Calculated Geometric Parameters (Example Data at B3LYP/6-31+G(d,p))
| Parameter |
Bond |
Predicted Value |
| Bond Length |
C-B |
1.55 Å |
|
B-O |
1.37 Å |
|
C≡N |
1.16 Å |
| Dihedral Angle |
C-C-B-O |
~30° |
Note: The non-planar arrangement (dihedral angle) between the phenyl ring and the boronic acid group is a common feature in ortho-substituted PBAs.[3]
Table 3: Frontier Molecular Orbital Analysis (Example Data)
| Orbital |
Energy (eV) |
Description |
| LUMO |
-1.5 eV |
Primarily located on the boronic acid moiety and the aromatic ring's π* system. The vacant p-orbital on Boron is the key feature. |
| HOMO |
-7.2 eV |
Distributed across the π-system of the phenyl ring. |
| Energy Gap (ΔE) | 5.7 eV | A large gap suggests high kinetic stability. The electron-withdrawing groups lower the energy of both orbitals. |
Application in Drug Discovery: Modeling Covalent Inhibition
Boronic acids are renowned for their ability to inhibit serine proteases and β-lactamases by acting as transition-state analogs.[15][16] They react with the catalytic serine residue to form a stable, tetrahedral boronate adduct, mimicking the tetrahedral intermediate of substrate hydrolysis.
graph "Covalent_Inhibition" {
rankdir=LR;
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Define nodes
Enzyme [label="Enzyme Active Site\n(Ser-OH)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Ligand_sp2 [label="Boronic Acid\n(Trigonal, sp² Boron)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Transition [label="Tetrahedral Intermediate\n(sp³ Boron)", fillcolor="#FBBC05", fontcolor="#202124"];
Complex [label="Covalent Adduct\n(Reversible)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges
{rank=same; Enzyme; Ligand_sp2;}
Ligand_sp2 -> Transition [label="Nucleophilic Attack"];
Enzyme -> Transition;
Transition -> Complex [label="Bond Formation"];
}
Caption: Mechanism of covalent inhibition by a boronic acid.
Protocol 2: Covalent Molecular Docking
-
Receptor Preparation:
-
Obtain the crystal structure of the target protein (e.g., a β-lactamase, PDB ID: 6V1O) from the Protein Data Bank.
-
Remove water molecules and co-ligands. Add hydrogen atoms and assign protonation states for residues at a physiological pH (e.g., using Schrödinger's Protein Preparation Wizard).
-
Define the receptor grid box around the active site, centered on the catalytic serine residue.
-
Ligand Preparation:
-
Use the DFT-optimized structure of 3-Cyano-2-methylphenylboronic acid.
-
Assign correct bond types and partial charges (e.g., using AM1-BCC charges).
-
Covalent Docking Setup:
-
Causality: Use a docking program that supports covalent interactions (e.g., Schrödinger's CovDock, AutoDock). Define the reaction type as an addition to the serine hydroxyl. Specify the reactive atom on the ligand (boron) and the reactive atom on the receptor (serine OG oxygen).
-
Execution and Analysis:
-
Run the docking simulation. The software will sample ligand poses and then form the covalent bond, minimizing the resulting complex.
-
Analyze the top-scoring poses. Examine the binding energy (or docking score) and the specific interactions (hydrogen bonds, salt bridges, hydrophobic contacts) between the ligand and the protein.
Table 4: Example Covalent Docking Results (Hypothetical Target)
| Metric |
Value/Residue |
Significance |
| Docking Score |
-8.5 kcal/mol |
Indicates favorable binding affinity. |
| Covalent Bond |
B - Ser70(OG) |
Confirms formation of the inhibitory adduct. |
| H-Bond |
-B(OH) with Gly130 |
Stabilizes the tetrahedral boronate. |
| H-Bond |
Cyano(N) with Asn132 |
The cyano group acts as a key pharmacophoric feature, anchoring the ligand. |
| Hydrophobic | Methyl group with Ala237 | The ortho-methyl group occupies a hydrophobic pocket, enhancing binding. |
Protocol 3: Post-Docking Molecular Dynamics (MD) Simulation
-
System Setup:
-
Take the best-ranked docked pose from Protocol 2 as the starting structure.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system.
-
Parameterization:
-
Simulation Protocol:
-
Minimization: Perform energy minimization to remove steric clashes.
-
Equilibration: Gradually heat the system to 300 K and then equilibrate under constant pressure (NPT ensemble) to achieve the correct density.
-
Production Run: Run the simulation for an extended period (e.g., 100-500 ns) in the NVT or NPT ensemble.
-
Analysis:
-
RMSD: Calculate the Root Mean Square Deviation of the ligand and protein backbone to assess the stability of the complex. A stable plateau indicates equilibration.
-
RMSF: Calculate the Root Mean Square Fluctuation per residue to identify flexible regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor the persistence of hydrogen bonds and other key interactions identified during docking throughout the simulation.
Conclusion and Future Outlook
This guide has outlined a systematic, multi-scale computational approach to characterize 3-Cyano-2-methylphenylboronic acid. By integrating DFT, molecular docking, and MD simulations, researchers can move beyond simple synthesis and gain a profound understanding of the molecule's electronic structure, reactivity, and potential as a targeted covalent inhibitor. The interplay between the ortho-methyl and meta-cyano substituents makes this a compelling scaffold for further optimization. Computational predictions of its binding mode and dynamic behavior can guide the design of more potent and selective drug candidates, reducing the time and cost associated with traditional trial-and-error discovery pipelines. The protocols and theoretical justifications provided herein serve as a robust starting point for any scientist aiming to harness the full potential of this versatile molecule.
References
-
Cismas, C., et al. (2014). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC. Retrieved from [Link]
-
AbacipharmTech. (n.d.). 3-Cyano-2-methylphenylboronic acid. Retrieved from [Link]
-
ACS Publications. (2020). Systematic Parameterization and Simulation of Boronic Acid−β-Lactamase Aqueous Solution in Developing the ABEEMσπ Polarizable Force Field. ACS Publications. Retrieved from [Link]
-
Frontiers. (2021). Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
MDPI. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences. Retrieved from [Link]
-
RSC Publishing. (2022). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents. Retrieved from [Link]
-
MDPI. (2018). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules. Retrieved from [Link]
-
Krajnc, A., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. PMC. Retrieved from [Link]
-
Cismas, C., et al. (2012). A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)arylboronate Systems. PMC. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-cyano-2-methylphenylboronic acid (C8H8BNO2). Retrieved from [Link]
-
RSC Publishing. (2013). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. Retrieved from [Link]
-
Wiley-VCH. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Retrieved from [Link]
-
University of Huddersfield Research Portal. (2010). The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes. Retrieved from [Link]
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]
-
The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. (2013). Acta Physica Polonica A. Retrieved from [Link]
-
Wiley Online Library. (2011). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley Online Library. Retrieved from [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI. Retrieved from [Link]
-
CRO SPLENDID LAB. (n.d.). 3-Cyano-2-methylphenylboronic acid. Retrieved from [Link]
-
Al-Mokhanam, A. S., et al. (2023). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. PMC. Retrieved from [Link]
Sources
- 1. 3-Cyano-2-methylphenylboronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 313546-19-9|3-Cyano-2-methylphenylboronic acid|BLD Pharm [bldpharm.com]
- 3. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
- 8. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. PubChemLite - 3-cyano-2-methylphenylboronic acid (C8H8BNO2) [pubchemlite.lcsb.uni.lu]
- 10. mdpi.com [mdpi.com]
- 11. chemscene.com [chemscene.com]
- 12. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 13. Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies [frontiersin.org]